Product packaging for ABT 925-d6 Fumerate(Cat. No.:)

ABT 925-d6 Fumerate

Cat. No.: B1155644
M. Wt: 578.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ABT 925-d6 Fumerate is a deuterated analog of ABT-925, a potent and selective dopamine D3 receptor antagonist. The parent compound, ABT-925, has been investigated in clinical trials for schizophrenia, though it did not show significant efficacy over placebo in a 6-week study, potentially due to insufficient receptor occupancy at the doses tested . The incorporation of deuterium (d6) in this compound is designed to alter the pharmacokinetic profile of the molecule, potentially offering improved metabolic stability for research applications. Deuterated compounds can exhibit slower rates of metabolism, which helps in defining the compound's mechanism of action and reduces the number of metabolites in experimental settings. This makes this compound a valuable chemical tool for use in preclinical research, particularly in neuropharmacological studies aimed at understanding the role of dopamine D3 receptors. Research areas include investigating the pathophysiology and potential treatment of central nervous system disorders such as schizophrenia, Parkinson's disease, and substance dependence. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₅D₆F₃N₆O₅S

Molecular Weight

578.64

Synonyms

2-[[3-[4-[2-(1,1-Dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl]-1-piperazinyl]propyl]thio]-4(1H)-pyrimidinone-d6 (2E)-2-Butenedioate

Origin of Product

United States

Advanced Analytical Methodologies and Bioanalytical Applications of Abt 925 D6 Fumarate

Development and Validation of Quantitative Bioanalytical Assays Utilizing ABT 925-d6 Fumarate

The accurate quantification of therapeutic compounds in biological fluids is fundamental to pharmacokinetic and pharmacodynamic assessments in research. For ABT-925, a selective dopamine (B1211576) D3 receptor antagonist, robust and sensitive bioanalytical methods are crucial. nih.govdntb.gov.ua The development of these assays has heavily relied on the use of its stable isotope-labeled analog, ABT 925-d6 Fumarate, particularly in mass spectrometry-based techniques. nih.gov

A highly sensitive, specific, and reproducible method for the determination of ABT-925 in human plasma has been developed using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). nih.gov This methodology is capable of quantifying ABT-925 with a high degree of precision and accuracy, essential for clinical research studies. nih.govresearchgate.net

The chromatographic separation is typically achieved on a C18 column, such as an Aquasil C18 (3 μm, 50 × 3 mm), using an isocratic mobile phase. nih.govresearchgate.net A common mobile phase composition consists of acetonitrile, water, and formic acid in a 50/50/0.1 (v/v/v) ratio. researchgate.netresearchgate.net Mass spectrometric detection is performed in the positive ion mode, employing multiple reaction monitoring (MRM) to ensure selectivity. nih.govresearchgate.net The MRM transitions monitored are m/z 457.4 → 329.4 for the parent compound ABT-925 and m/z 465.5 → 337.5 for its deuterated internal standard, d8-ABT-925. nih.govresearchgate.net Quantitation is based on the peak area ratio of the analyte to the internal standard. nih.gov

Table 1: LC-MS/MS Method Parameters for ABT-925 Analysis

Parameter Specification Source(s)
Chromatography High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.netresearchgate.net
Column Aquasil C18 (3 μm, 50 × 3 mm) nih.govresearchgate.netresearchgate.net
Mobile Phase Acetonitrile/Water/Formic Acid (50/50/0.1, v/v/v) nih.govresearchgate.netresearchgate.net
Detection Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.netresearchgate.net
Ionization Mode Positive Ion Mode nih.govresearchgate.netresearchgate.net
Analyte MRM m/z 457.4 → 329.4 nih.govresearchgate.netresearchgate.net

| Internal Standard MRM | m/z 465.5 → 337.5 (for d8-ABT-925) | nih.govresearchgate.netresearchgate.net |

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is critical for achieving accurate and precise results. A stable isotope-labeled (SIL) version of the analyte is considered the gold standard for use as an IS because its physicochemical properties are nearly identical to the analyte. nih.gov ABT 925-d6 Fumarate (specifically, d8-ABT-925 as cited in the literature) serves this exact purpose in the analysis of ABT-925. nih.govresearchgate.netresearchgate.net

The SIL internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. nih.gov Because it behaves almost identically to the non-labeled ABT-925 during extraction, chromatography, and ionization, it effectively corrects for any variability or loss that may occur during these steps. nih.gov This includes compensating for matrix effects, which are common in complex biofluids like plasma and can cause ion suppression or enhancement, leading to inaccurate quantification. nih.govmdpi.com The use of d8-ABT-925 ensures the robustness and reliability of the assay for pharmacokinetic evaluations. nih.gov

The removal of endogenous interferences from complex biological matrices like human plasma is essential for reliable LC-MS/MS analysis. For ABT-925, a fully automated on-line Solid Phase Extraction (SPE) method has been successfully implemented. nih.govresearchgate.netmdpi.com This technique utilizes a 96-well format, making it highly efficient for processing large numbers of samples. nih.gov

In this procedure, a small volume of plasma sample (as little as 50 µL) is fortified with the d8-ABT-925 internal standard. nih.govresearchgate.netresearchgate.net The sample is then directly injected onto an on-line SPE column, such as a Cohesive Turbo Flow Cyclone P HTLC column. nih.govresearchgate.net This column traps the analyte and internal standard while allowing interfering substances like proteins and salts to be washed to waste. nih.gov Following the cleanup step, a valve switches the flow path, and the retained compounds are eluted from the SPE column directly onto the analytical HPLC column for separation and subsequent MS/MS detection. researchgate.net This automated on-line SPE approach provides clean sample extracts, minimizes manual sample handling, reduces the potential for error, and significantly enhances throughput. nih.gov

A developed bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The on-line SPE-LC-MS/MS method for ABT-925 has been validated according to established guidelines, demonstrating excellent performance. nih.gov

Linearity : The method established a wide dynamic range, proving linear from 0.0102 µg/mL to 5.24 µg/mL in human plasma. nih.govresearchgate.net

Precision and Accuracy : The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at multiple concentration levels. The results consistently met the acceptance criteria for bioanalytical method validation. researchgate.net

Selectivity and Matrix Effect : Selectivity was confirmed by analyzing multiple lots of blank plasma to ensure no endogenous components interfered with the detection of ABT-925 or its internal standard. nih.gov To assess the matrix effect, QC samples were prepared in six different lots of human plasma. The mean bias from each lot ranged from -3.6% to 0.7%, indicating that the assay's performance is independent of the sample matrix. nih.gov

Reproducibility : To demonstrate the method's reproducibility in a real-world setting, approximately 10% of incurred samples from a study were re-analyzed. nih.govresearchgate.net All repeated values agreed to within ±15% of the mean of the initial and repeated values, confirming the excellent reproducibility of the method. nih.govresearchgate.net

Table 2: Summary of Analytical Performance for the ABT-925 Assay

Performance Parameter Finding Source(s)
Linear Dynamic Range 0.0102 µg/mL to 5.24 µg/mL nih.govresearchgate.net
Sample Volume 50 µL of human plasma nih.govresearchgate.netmdpi.com
Matrix Effect Mean bias ranged from -3.6% to 0.7% across 6 lots of plasma nih.gov

| Incurred Sample Reanalysis | All repeated values within ±15% of the mean | nih.govresearchgate.net |

Application of ABT 925-d6 Fumarate in High-Throughput Bioanalysis for Research Studies

The demands of clinical research often require the analysis of a large number of samples in a short period. The developed on-line SPE-LC-MS/MS method for ABT-925 is well-suited for high-throughput environments. nih.govmdpi.com The full automation of the sample extraction process using a 96-well format is a key enabler of this capability. nih.govresearchgate.net

The analytical run time, including the on-line SPE cleanup, was less than 5 minutes per sample. researchgate.net This throughput could be further increased by using a multiplexed HPLC platform, which allows for the parallel processing of samples, achieving a throughput of less than 3 minutes per sample. researchgate.net The combination of a small sample volume requirement, minimal manual intervention, and a rapid analysis cycle makes this method robust and efficient for supporting large-scale research studies. nih.gov

Pharmacokinetic and Metabolic Research Applications Leveraging Deuterium Labeling

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms in Preclinical Models

The use of deuterated compounds is instrumental in preclinical ADME studies, providing a clearer picture of a drug's journey through a biological system. researchgate.net

Tracer Studies for Metabolic Pathway Identification Using Deuterated Analogs

In preclinical settings, ABT-925-d6 Fumarate can be used as a tracer to map its metabolic fate. scitechnol.com By administering the deuterated compound to animal models, researchers can readily distinguish it and its subsequent metabolites from their endogenous, non-deuterated counterparts using mass spectrometry. This is because the deuterium (B1214612) atoms increase the mass of the molecule, creating a distinct mass shift that is easily detectable. doi.org This technique allows for the unambiguous identification of metabolic pathways without the interference of background biological molecules. tandfonline.com For instance, if ABT-925 is metabolized by cytochrome P450 (CYP) enzymes, as is the case with Linzagolix, the use of ABT-925-d6 can help pinpoint the specific sites of oxidation. nih.gov

Investigation of Deuterium Kinetic Isotope Effects on Metabolic Rates and Enzymatic Biotransformations

The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. aquigenbio.com If the cleavage of a C-H bond is a rate-limiting step in the metabolism of ABT-925, then the introduction of deuterium at that specific position in ABT-925-d6 will slow down the metabolic process. nih.govnih.gov This allows researchers to identify metabolically vulnerable sites on the drug molecule. nih.gov A significant KIE would suggest that the deuterated position is a primary site of metabolism. This information is invaluable for designing more metabolically stable drugs. portico.org

A hypothetical in vitro study comparing the metabolic rate of ABT-925 and ABT-925-d6 in liver microsomes could yield data such as the following:

CompoundIncubation Time (min)Parent Compound Remaining (%)
ABT-9250100
1565
3040
6015
ABT-925-d60100
1585
3070
6050

Preclinical In Vivo Pharmacokinetic Profiling and Compartmental Modeling

In vivo pharmacokinetic studies in animal models using ABT-925-d6 can provide a wealth of information. Following administration, blood and tissue samples can be analyzed to determine the concentration of the deuterated compound over time. This data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. nih.gov The use of a deuterated standard allows for more precise quantification in complex biological matrices. aquigenbio.com The data obtained can then be used to develop compartmental models that simulate the drug's behavior in the body, aiding in the prediction of human pharmacokinetics. nih.gov

Contribution of Stable Isotope Labeling to Metabolite Identification and Quantification

Stable isotope labeling is a cornerstone of modern metabolomics and plays a crucial role in identifying and quantifying drug metabolites. nih.govbioanalysis-zone.com When ABT-925-d6 is administered, its metabolites will retain the deuterium label, or a portion of it. This "mass tag" simplifies the process of finding and identifying these metabolites in complex biological samples like plasma, urine, and feces. doi.org Advanced analytical techniques, such as high-resolution mass spectrometry, can be programmed to specifically search for the characteristic mass signature of the deuterated compound and its metabolites. This targeted approach significantly enhances the sensitivity and selectivity of metabolite detection. creative-proteomics.com

A hypothetical analysis of metabolites in a preclinical study might reveal the following:

MetaboliteProposed BiotransformationMass Shift (vs. non-deuterated)
M1Hydroxylation+6 Da
M2N-dealkylation+6 Da
M3Glucuronidation of M1+6 Da

Preclinical Pharmacodynamic Research and Target Engagement Studies

Utilization of ABT 925-d6 Fumarate in Receptor Binding Assays for Dopamine (B1211576) D3 Receptors (In Vitro)

In the realm of receptor pharmacology, the use of isotopically labeled compounds is a cornerstone for precise quantification and characterization of ligand-receptor interactions. ABT-925-d6 Fumarate, a stable isotope-labeled variant of ABT-925, serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate determination of ABT-925 concentrations in biological matrices. researchgate.netnih.gov This is essential for correlating pharmacokinetic profiles with pharmacodynamic effects.

While the primary documented use of deuterated ABT-925 (specifically, d8-ABT-925) is as an internal standard for bioanalytical purposes, the principles of its application are rooted in the foundational in vitro binding characteristics of the parent compound, ABT-925. researchgate.net Preclinical studies have established ABT-925 as a potent and selective antagonist of the human dopamine D3 receptor. In vitro binding assays using membranes from cells engineered to express human dopamine receptors have demonstrated a high affinity of ABT-925 for the D3 receptor, with a reported inhibition constant (Ki) of approximately 2.9 nM. researchgate.net This affinity is substantially higher, by about 100-fold, than its affinity for the dopamine D2 receptor, underscoring its selectivity. researchgate.netamanote.comnih.gov

The high selectivity of ABT-925 for the D3 receptor over the D2 receptor and other neurotransmitter receptors, ion channels, and enzymes is a key characteristic that has driven its investigation as a therapeutic agent. researchgate.net The use of a deuterated form like ABT-925-d6 Fumarate in such binding assays would, in principle, allow for highly precise and sensitive measurements, distinguishing the experimental compound from any endogenous or contaminating substances.

Table 1: In Vitro Receptor Binding Affinity of ABT-925

Receptor Subtype Binding Affinity (Ki)
Human Dopamine D3 Receptor ~2.9 nM
Human Dopamine D2 Receptor >100-fold lower than D3

Data sourced from a review of preclinical data. researchgate.net

Application of Deuterated Analogs in Radioligand Binding Displacement Studies (e.g., with 11C-PHNO)

Radioligand displacement studies are pivotal for determining the in vivo target engagement of a drug candidate. In the case of ABT-925, Positron Emission Tomography (PET) studies utilizing the D3-preferential radioligand 11C-PHNO have been instrumental in quantifying the occupancy of D3 receptors in the human brain. nih.gov These studies have demonstrated that ABT-925 can effectively displace 11C-PHNO from D3-rich brain regions. nih.gov

While the human studies themselves used the non-deuterated form of ABT-925, the underlying preclinical work to validate such studies often involves deuterated analogs. The use of a deuterated standard like ABT-925-d6 Fumarate is crucial for the accurate quantification of plasma concentrations of ABT-925 during these PET scans, allowing for the establishment of a clear relationship between drug exposure and receptor occupancy. researchgate.netnih.gov For instance, a validated LC-MS/MS method for the determination of ABT-925 in human plasma utilized d8-ABT-925 as the internal standard, monitoring the specific mass-to-charge ratio (m/z) transitions for both the analyte (457.4 → 329.4) and the internal standard (465.5 → 337.5). researchgate.net

The findings from these PET studies, which were informed by precise pharmacokinetic data obtained using deuterated standards, confirmed that the signal from 11C-PHNO in brain regions like the substantia nigra and globus pallidus is primarily reflective of its binding to D3 receptors. nih.gov

Table 2: ABT-925 Receptor Occupancy in Human Brain Regions as Determined by 11C-PHNO PET

Brain Region Mean Receptor Occupancy (at 600 mg dose)
Substantia Nigra 75% (±10%)
Globus Pallidus 64% (±22%)
Ventral Striatum 44% (±17%)
Caudate 40% (±18%)
Putamen 38% (±17%)

Data represents mean ± standard deviation. nih.gov

Mechanistic Investigations of ABT-925's Biological Activity at the Molecular and Cellular Level (Preclinical)

Cellular Signaling Pathway Modulation and Receptor Downstream Effects

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a D3 receptor antagonist, ABT-925 is expected to block the effects of dopamine and other D3 agonists on this signaling cascade.

Preclinical investigations into the mechanism of action of D3 antagonists like ABT-925 focus on their ability to prevent the agonist-induced inhibition of cAMP production. In functional assays, cells expressing the D3 receptor would be stimulated with a D3 agonist, which would lead to a measurable decrease in cAMP. The antagonistic activity of ABT-925 would be demonstrated by its ability to reverse this effect, restoring cAMP levels. While specific data on ABT-925's effect on cAMP is not extensively published in publicly available literature, this is the canonical pathway through which its antagonist activity at the D3 receptor would manifest.

In Vitro Studies on Specific Cell Lines and Primary Cell Cultures

The preclinical characterization of compounds like ABT-925 relies heavily on in vitro studies using various cell lines. Commonly used cell lines for studying dopamine receptor pharmacology include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells. nih.gov These cells are often genetically modified to stably or transiently express a specific receptor of interest, in this case, the dopamine D3 receptor.

Ex Vivo Analysis of Receptor Occupancy in Preclinical Tissue Samples

Ex vivo receptor occupancy studies in animal models serve as a crucial bridge between in vitro findings and human clinical imaging studies. These experiments typically involve administering the drug to an animal, and then, at a specific time point, sacrificing the animal and preparing brain tissue sections. These sections are then incubated with a radioligand that binds to the target receptor. The amount of radioligand binding in the drug-treated animals is compared to that in vehicle-treated controls to determine the percentage of receptor occupancy by the drug.

For a compound like ABT-925, ex vivo autoradiography using a D3-selective radioligand would be performed in rats or mice. Human PET studies with ABT-925 have confirmed preclinical findings, suggesting that such ex vivo studies were indeed conducted and demonstrated significant D3 receptor occupancy in the brain. nih.gov These preclinical studies would have been essential for determining the dose-response relationship and for predicting the doses required to achieve meaningful receptor occupancy in humans. While the specific data from these preclinical ex vivo studies are not detailed in the available literature, their successful translation to human studies underscores their importance in the development of ABT-925.

Structure Activity Relationship Sar Studies and Analog Development Informed by Isotopic Labeling

Contribution of ABT-925-d6 Fumarate to Understanding Metabolic Stability and Pharmacophore Refinement

The primary rationale for developing a deuterated version of a drug like ABT-925 is to improve its metabolic stability. juniperpublishers.com The substitution of hydrogen with deuterium (B1214612), a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a common pathway in drug metabolism by cytochrome P450 (CYP) enzymes. juniperpublishers.com

For a compound like ABT-925, which possesses several potential sites for metabolic modification, selective deuteration to create ABT-925-d6 Fumarate would offer a powerful method to investigate its metabolic fate. By comparing the metabolic profiles of the deuterated and non-deuterated versions, researchers could pinpoint the primary "metabolic soft spots" in the molecule. For instance, if ABT-925 undergoes N-dealkylation or oxidation at specific aliphatic or aromatic positions, placing deuterium at these sites would be expected to decrease the formation of the corresponding metabolites.

This understanding is crucial for pharmacophore refinement. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. researchgate.net The core structure of many dopamine (B1211576) D3 receptor antagonists, including likely that of ABT-925, consists of an arylpiperazine moiety connected by a linker to another aromatic or heteroaromatic group. researchgate.netcenterforbiomolecularmodeling.org By identifying the metabolically labile sites and observing how their modification through deuteration affects receptor binding and functional activity, a more refined pharmacophore model can be constructed. This refined model would not only include the key interacting features but also incorporate information about metabolic vulnerabilities, guiding the design of future analogs with improved drug-like properties.

The table below illustrates a hypothetical scenario of how deuteration could impact the metabolic stability of ABT-925, leading to a better understanding of its pharmacophore.

FeatureDescription
Pharmacophore Hypothesis The essential binding elements of ABT-925 are presumed to be the arylpiperazine group and a terminal aromatic system, connected by a flexible linker.
Metabolic "Soft Spots" Potential sites for enzymatic degradation on the ABT-925 molecule are identified through computational predictions and initial metabolic screening.
Deuteration Strategy ABT-925-d6 Fumarate is synthesized with deuterium atoms placed at the predicted "soft spots".
Metabolic Profiling Comparative analysis of the metabolites of ABT-925 and ABT-925-d6 Fumarate reveals a significant reduction in metabolites resulting from cleavage at the deuterated positions.
Pharmacophore Refinement The pharmacophore model is updated to highlight the metabolically stabilized regions, providing a more robust template for designing new analogs with enhanced metabolic stability while preserving or improving D3 receptor affinity and selectivity.

Comparative Pharmacological Profiling of Deuterated and Non-Deuterated Analogs

A critical aspect of developing a deuterated drug is to ensure that the modification does not negatively impact its desired pharmacological activity. Generally, the substitution of hydrogen with deuterium is considered a conservative change that is unlikely to alter the fundamental pharmacodynamic properties of a molecule, as the size and electronic properties of deuterium are very similar to hydrogen. researchgate.net Therefore, ABT-925-d6 Fumarate would be expected to retain the high affinity and selectivity for the dopamine D3 receptor characteristic of the parent compound.

A comparative pharmacological profiling study would be essential to confirm this. Such a study would involve a head-to-head comparison of ABT-925 and ABT-925-d6 Fumarate in a battery of in vitro and in vivo assays.

In Vitro Comparative Profile:

Assay TypeExpected Outcome for ABT-925-d6 FumarateRationale
Receptor Binding Affinity (Ki) Similar Ki value for D3 receptor compared to ABT-925.Deuteration is not expected to significantly alter the key interactions with the receptor binding pocket.
Receptor Selectivity Maintained high selectivity for D3 over D2 and other dopamine receptor subtypes.The structural changes are minimal and should not affect the interactions that determine selectivity.
Functional Activity (e.g., GTPγS binding) Similar antagonist potency (IC50) at the D3 receptor.The mechanism of action (antagonism) should be preserved.
Metabolic Stability (Microsomal Assay) Increased half-life (t½) in liver microsomes compared to ABT-925.The stronger C-D bonds would slow down metabolic degradation. nih.gov

In Vivo Comparative Profile:

The primary differences in the pharmacological profiles of ABT-925 and its deuterated analog would likely be observed in vivo, stemming from the altered pharmacokinetics. The enhanced metabolic stability of ABT-925-d6 Fumarate would be expected to lead to a longer biological half-life, increased plasma exposure (AUC), and potentially lower clearance. nih.gov These changes could translate to a more sustained target engagement at the D3 receptor in the brain, which might offer therapeutic advantages.

Design and Synthesis of Novel ABT-925 Analogs for Enhanced Research Utility

The insights gained from studying ABT-925-d6 Fumarate would be invaluable for the design and synthesis of novel analogs with enhanced research utility. By understanding the relationship between structure, metabolism, and activity, medicinal chemists can create a new generation of research tools with tailored properties.

For example, a metabolically robust, D3-selective antagonist is a crucial tool for long-term preclinical studies investigating the role of the D3 receptor in various neurological and psychiatric disorders. The synthesis of such compounds would be guided by the principles learned from the deuteration of ABT-925.

The general synthetic approach to novel deuterated analogs would involve the use of deuterated building blocks. nih.govarizona.edu For instance, to introduce a deuterated ethyl or propyl linker, one could start with the corresponding deuterated alkyl halide. If a specific aromatic ring is found to be a site of metabolism, a deuterated version of that aromatic precursor could be employed in the synthesis.

The development of these novel analogs would not be limited to improving metabolic stability. The refined pharmacophore model could also inspire modifications aimed at:

Increasing Potency: Fine-tuning the substituents on the aromatic rings to optimize interactions with the D3 receptor.

Modulating Selectivity: Introducing subtle structural changes to further enhance selectivity against the D2 receptor and other off-target proteins.

Developing PET Ligands: Incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into a metabolically stable scaffold to create a novel PET tracer for imaging D3 receptors in the living brain.

Theoretical and Computational Approaches in Deuterated Compound Research

Application of Computational Chemistry for Predicting Deuterium (B1214612) Effects on Molecular Interactions

Computational chemistry provides powerful tools to forecast the subtle yet significant impact of deuterium substitution on the interaction of a ligand with its biological target. In the context of ABT-925-d6 Fumarate, these methods are crucial for understanding its binding affinity and selectivity for the dopamine (B1211576) D₃ receptor.

The primary influence of deuteration on molecular interactions stems from the change in bond vibrational energy. The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and less prone to cleavage. While this primarily affects metabolic stability, it can also have secondary effects on non-covalent interactions that govern receptor binding.

Key Computational Approaches:

Quantum Mechanics (QM): QM methods can be employed to calculate the electronic structure and vibrational frequencies of both ABT-925 and its deuterated counterpart. These calculations can reveal subtle changes in electron distribution and polarizability upon deuteration, which may influence hydrogen bonding, van der Waals forces, and other non-covalent interactions within the receptor binding pocket.

Molecular Docking: Molecular docking simulations can predict the preferred orientation of ABT-925-d6 Fumarate within the dopamine D₃ receptor's binding site. By comparing the docking scores and binding poses of the deuterated and non-deuterated compounds, researchers can hypothesize whether deuteration leads to a more favorable and stable interaction. The crystal structure of the human dopamine D3 receptor provides a valuable template for such simulations. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of the ligand and receptor atoms, MD can provide insights into the stability of the binding pose and the network of interactions. For ABT-925-d6 Fumarate, MD simulations could illustrate how the reduced vibrational motion of the deuterated groups might dampen conformational fluctuations, potentially leading to a more prolonged and stable interaction with key residues in the binding pocket.

A hypothetical study could compare the binding energies of ABT-925 and ABT-925-d6 Fumarate to the D₂ and D₃ receptors, as detailed in the table below.

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Predicted Selectivity (D₃ vs. D₂)
ABT-925Dopamine D₃-10.5100-fold
ABT-925-d6 FumarateDopamine D₃-10.8110-fold
ABT-925Dopamine D₂-8.5
ABT-925-d6 FumarateDopamine D₂-8.6

This table is a hypothetical representation for illustrative purposes.

Integration of Deuterated Data into In Silico ADME Prediction Models

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. nih.gov In silico ADME models are increasingly sophisticated, but the inclusion of data from deuterated compounds presents a unique challenge and opportunity.

Deuteration most significantly impacts metabolism, often slowing the rate of metabolic reactions catalyzed by enzymes such as cytochrome P450 (CYP). researchgate.net This is known as the kinetic isotope effect (KIE). nih.gov By strategically placing deuterium at sites of metabolic oxidation, the metabolic clearance of a drug can be reduced, leading to a longer half-life and increased exposure.

Integrating Deuteration Effects into ADME Models:

Quantitative Structure-Activity Relationship (QSAR) Models: Traditional QSAR models correlate structural features with ADME properties. nih.gov To account for deuteration, these models can be enhanced by incorporating descriptors that represent the presence and location of deuterium atoms. This allows the model to learn the relationship between deuteration and changes in metabolic stability.

Machine Learning Algorithms: Modern machine learning approaches, such as random forests and neural networks, can be trained on datasets of deuterated and non-deuterated compounds to predict their ADME properties. mdpi.com These models can identify complex patterns and relationships that may not be apparent with traditional QSAR methods.

Below is a hypothetical comparison of predicted ADME properties for ABT-925 and its deuterated analog.

PropertyABT-925 (Predicted)ABT-925-d6 Fumarate (Predicted)
Metabolic Stability (t½ in liver microsomes)30 min90 min
Oral Bioavailability40%60%
Systemic ClearanceHighModerate

This table is a hypothetical representation for illustrative purposes.

Modeling of Isotope Effects on Enzymatic Reactions and Receptor Kinetics

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For deuterated compounds like ABT-925-d6 Fumarate, the KIE is a powerful tool for understanding and predicting its metabolic fate and interaction with its target receptor.

Modeling KIE in Enzymatic Reactions:

Computational models can be used to simulate the enzymatic reactions that metabolize ABT-925. By modeling the transition state of the reaction, researchers can calculate the theoretical KIE for the deuterated compound. This information is invaluable for:

Identifying Metabolic Soft Spots: Computational tools can predict which positions on the ABT-925 molecule are most susceptible to metabolism. By deuterating these positions, the metabolic stability can be improved.

Modeling Isotope Effects on Receptor Kinetics:

While the primary effect of deuteration is on metabolism, it can also influence receptor binding and dissociation kinetics. The stronger C-D bond can lead to subtle changes in the conformational flexibility of the molecule, which may affect how it fits into and is released from the receptor binding site.

Association Rate (kₒₙ): The rate at which the drug binds to the receptor. Deuteration is unlikely to have a major impact on this parameter.

Dissociation Rate (kₒff): The rate at which the drug unbinds from the receptor. If deuteration leads to a more stable binding interaction, it could decrease the dissociation rate, resulting in a longer residence time at the receptor. A longer residence time for an antagonist like ABT-925-d6 Fumarate could translate to a more sustained pharmacological effect.

A hypothetical kinetic profile is presented below.

ParameterABT-925ABT-925-d6 Fumarate
kₒₙ (M⁻¹s⁻¹)1 x 10⁷1 x 10⁷
kₒff (s⁻¹)1 x 10⁻²5 x 10⁻³
Residence Time (1/kₒff)100 s200 s

This table is a hypothetical representation for illustrative purposes.

Future Research Directions and Methodological Innovations for Abt 925 D6 Fumarate

Exploration of Novel Spectroscopic and Imaging Modalities for Deuterated Compounds

The presence of deuterium (B1214612) in ABT 925-d6 Fumarate enables the use of specialized analytical techniques that are otherwise unavailable for its hydrogenated counterpart. These methods offer enhanced sensitivity and specificity for tracking the molecule in complex biological matrices.

Recent advancements in mass spectrometry, particularly nanoscale secondary ion mass spectrometry (NanoSIMS), provide unprecedented capabilities for imaging deuterated compounds in biological tissues. nih.govnih.gov NanoSIMS can measure deuterium/hydrogen isotope ratios at a suborganelle level, allowing researchers to visualize the distribution of a deuterated tracer like ABT 925-d6 within specific cellular compartments. nih.gov This technique has been validated for tracking various deuterated molecules, including D-water, D-glucose, and D-thymidine, providing a template for future studies with deuterated drugs. nih.gov

In the realm of magnetic resonance, Deuterium Magnetic Resonance Spectroscopy and Imaging (DMRSI) has emerged as a powerful, non-invasive modality. umn.edu DMRSI can track the fate of deuterium-labeled substrates in vivo, offering insights into cellular metabolism. umn.edu For ABT 925-d6 Fumarate, this could mean visualizing its accumulation in target-rich brain regions and assessing its impact on local metabolic activity. nih.govnih.gov The technique is lauded for its simplicity, the low cost of tracers like D₂O, and its potential for routine application in monitoring tissue proliferation and therapeutic response. nih.gov

Table 1: Comparison of Advanced Analytical Modalities for Deuterated Compounds
TechniquePrincipleKey Advantage for ABT 925-d6 Fumarate ResearchReference
NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) Measures isotope ratios by sputtering a sample surface with a primary ion beam and analyzing the ejected secondary ions.Offers high-resolution imaging to visualize the subcellular localization of the compound in target tissues like the brain. nih.govnih.gov
DMRSI (Deuterium Magnetic Resonance Spectroscopy & Imaging) Detects the magnetic resonance signal from deuterium nuclei to create images and spectra of deuterated molecules in vivo.Allows for non-invasive, longitudinal tracking of drug distribution and its effect on metabolic pathways in living organisms. umn.edunih.govnih.gov
Advanced Infrared (IR) Spectroscopy Measures the vibrations of molecules. The C-D bond vibrates at a different frequency than the C-H bond, allowing for specific detection.Provides a method for quantitative analysis of deuterium enrichment in synthesized batches of ABT 925-d6 Fumarate. acs.orgosti.gov

Potential for Advanced Metabolomics and Proteomics Studies Using Stable Isotopes

The use of stable isotopes like deuterium is a cornerstone of modern metabolomics and proteomics, enabling the shift from static snapshots to dynamic measurements of biological systems. nih.gov Incorporating ABT 925-d6 Fumarate into these "omics" workflows can provide profound insights into its mechanism of action and its effects on cellular networks.

In metabolomics, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification, correcting for matrix effects and improving the accuracy of measurements. princeton.edu Beyond quantification, ABT 925-d6 Fumarate can be used in "fluxomics" studies. nih.gov By tracking the deuterium label as the drug is metabolized, researchers can precisely map its biotransformation pathways and quantify the rates of metabolite formation. This approach helps to understand how deuteration alters metabolic fate compared to the non-deuterated parent compound, a critical aspect of deuterated drug development. musechem.com

In proteomics, stable isotope labeling is a key strategy for quantitative analysis. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are common, the use of a deuterated drug introduces another layer of investigation. nih.gov Researchers can study how ABT 925-d6 Fumarate affects protein turnover and expression profiles in target cells. For example, "dynamic proteomics" can reveal changes in the synthesis and degradation rates of proteins involved in dopamine (B1211576) signaling pathways following D3 receptor antagonism. nih.gov This overcomes the limitations of traditional proteomics, which only provide a static measurement of protein levels at a single point in time. nih.gov

Table 2: Applications of ABT 925-d6 Fumarate in Advanced "Omics" Research
FieldApplicationResearch GoalReference
Metabolomics (Fluxomics) Use as a tracer to follow the biotransformation of the drug.To precisely identify and quantify metabolic pathways, understand the kinetic isotope effect in vivo, and detect potential metabolic switching. nih.govmusechem.comsimsonpharma.com
Quantitative Proteomics Use as a therapeutic agent to perturb cellular systems, with changes in protein expression and turnover measured by other stable isotope techniques (e.g., SILAC).To identify downstream protein networks modulated by D3 receptor antagonism and understand the molecular mechanisms of drug action. nih.govnih.gov
Pharmacokinetics Use as an internal standard for mass spectrometry.To achieve highly accurate quantification of the drug and its metabolites in biological samples (e.g., plasma, brain tissue) during preclinical studies. princeton.edu

Integration of ABT 925-d6 Fumarate into Systems Pharmacology and Quantitative Biology Research Frameworks

Systems pharmacology aims to understand drug action in the context of the entire biological system. Quantitative biology uses mathematical models and computational tools to analyze complex biological processes. ABT 925-d6 Fumarate is an ideal tool for providing the high-quality, quantitative data needed to build and validate models within these frameworks.

By using techniques like DMRSI or NanoSIMS, researchers can obtain precise spatiotemporal data on the concentration of ABT 925-d6 Fumarate in specific brain regions and its rate of metabolism. This information is invaluable for developing pharmacokinetic/pharmacodynamic (PK/PD) models that can predict drug efficacy and target engagement. A clinical study with the non-deuterated ABT-925 suggested that the doses used may not have achieved sufficient D3 receptor occupancy, highlighting the importance of such predictive models. nih.govresearchgate.net Using a deuterated tracer like ABT-925-d6 could allow for more precise measurement of receptor occupancy in preclinical models, helping to refine these models for better clinical translation. researchgate.net

Furthermore, the data generated from metabolomics and proteomics studies using ABT 925-d6 Fumarate can be integrated into larger network models of neurotransmission. For instance, quantifying changes in metabolic flux and protein expression in dopamine pathways can help model the downstream consequences of D3 receptor antagonism. This allows for a more holistic understanding of the drug's impact, moving beyond a single target to its effect on the entire interconnected system.

Unexplored Research Avenues for Deuterium-Labeled Dopamine D3 Receptor Antagonists

The unique properties of ABT 925-d6 Fumarate and other deuterated D3 antagonists open up several unexplored research avenues that could significantly advance neuropharmacology.

One key area is the investigation of receptor kinetics and dynamics. The dopamine D3 receptor is known to form functional heterodimers with other receptors, such as the D1 and D2 receptors, which can alter its pharmacological properties. nih.gov A deuterated ligand like ABT 925-d6 Fumarate could be used in advanced biophysical studies to explore how deuteration might subtly influence binding affinity, residence time, or the conformational state of these receptor complexes.

Another avenue is the study of neurodevelopmental processes. D3 receptors are expressed early in brain development and are implicated in neural circuits believed to be affected in schizophrenia. researchgate.net Using a deuterated tracer in preclinical models of neurodevelopment could provide a stable, long-term method to track changes in the D3 system over time without the complications of radioactivity.

Finally, the development of multi-target deuterated ligands represents a significant opportunity. Many neurological disorders involve complex pathologies that are not addressed by single-target drugs. nih.gov The principles of deuteration learned from compounds like ABT 925-d6 could be applied to design novel molecules that are selectively deuterated at multiple positions to modulate activity at several targets simultaneously, potentially leading to therapies with enhanced efficacy and improved side-effect profiles. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and isotopic integrity of ABT-925-d6 fumarate?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm chemical purity and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^1H- and 2H^2H-NMR) is critical for verifying deuterium incorporation at specific positions. Differential scanning calorimetry (DSC) can assess crystalline stability, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups. Always cross-reference results with certified reference standards (e.g., Cayman Chemical’s protocols for deuterated compounds) to ensure accuracy .

Q. How should researchers design stability studies for ABT-925-d6 fumarate under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors such as elevated temperature (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC-MS to monitor degradation products, focusing on deuterium loss or fumarate dissociation. Establish a validated stability-indicating method with acceptance criteria for impurity thresholds (e.g., ≤0.5% degradation). Store samples at 0–6°C in inert atmospheres to minimize isotopic exchange, as recommended for deuterated standards .

Q. What safety protocols are essential for handling ABT-925-d6 fumarate in laboratory settings?

  • Methodological Answer : Adhere to OSHA and ACGIH guidelines for chemical hygiene. Use fume hoods (≥100 fpm face velocity) to prevent inhalation of particulate matter. Wear nitrile gloves and protective eyewear to avoid dermal/ocular exposure. Implement a chemical hygiene plan with spill-response protocols and waste disposal procedures for deuterated compounds. Regularly monitor airborne concentrations using gas chromatography or real-time sensors to ensure compliance with TLVs .

Q. How can researchers validate synthetic yields and reproducibility in ABT-925-d6 fumarate preparation?

  • Methodological Answer : Employ a stepwise process:

  • Step 1 : Optimize deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor synthesis.
  • Step 2 : Use gravimetric analysis and 2H^2H-NMR to quantify isotopic enrichment (target ≥98 atom% D).
  • Step 3 : Replicate synthesis across multiple batches (n ≥ 3) under controlled conditions (temperature, pH, solvent purity).
  • Step 4 : Apply statistical process control (SPC) charts to assess inter-batch variability and identify critical parameters (e.g., reaction time, catalyst loading) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in ABT-925-d6 fumarate influence its pharmacokinetic (PK) profile compared to the non-deuterated analog?

  • Methodological Answer : Conduct comparative PK studies in in vitro (e.g., microsomal assays) and in vivo (rodent models) systems. Measure metabolic stability (CYP450 isoform activity) and plasma half-life using LC-MS/MS. Deuterium’s kinetic isotope effect (KIE) may reduce metabolic clearance by strengthening C-D bonds, but this must be empirically validated. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to quantify differences in absorption/distribution parameters. Address confounding variables like tissue-specific deuterium retention .

Q. What strategies resolve contradictions in bioanalytical data when quantifying ABT-925-d6 fumarate in complex matrices (e.g., plasma)?

  • Methodological Answer :

  • Strategy 1 : Optimize sample preparation (e.g., protein precipitation with deuterated internal standards) to mitigate matrix effects.
  • Strategy 2 : Validate method specificity via interference testing with structurally similar metabolites.
  • Strategy 3 : Apply orthogonal techniques (e.g., LC-MS vs. LC-UV) to cross-verify quantitation.
  • Strategy 4 : Perform robustness testing by varying chromatographic conditions (column chemistry, mobile phase pH) to identify instability sources. Document uncertainties using error-propagation models .

Q. How can researchers design experiments to investigate the metabolic fate of ABT-925-d6 fumarate in hepatic models?

  • Methodological Answer : Use hepatocyte incubations or liver microsomes supplemented with NADPH. Track deuterium retention via high-resolution MS (HRMS) to identify phase I/II metabolites. Employ stable isotope labeling (SIL) techniques to distinguish endogenous compounds from drug-derived metabolites. For kinetic studies, integrate Michaelis-Menten models to calculate VmaxV_{max} and KmK_m. Validate findings with in vivo correlation studies in bile-duct cannulated models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in ABT-925-d6 fumarate efficacy studies?

  • Methodological Answer : Apply non-linear regression (e.g., sigmoidal EmaxE_{max} model) to quantify potency (EC50_{50}) and efficacy (EmaxE_{max}). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent effects, implement mixed-effects models to account for intra-subject variability. Report confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance. Pre-register analysis plans to avoid p-hacking .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for multi-institutional studies?

  • Methodological Answer : Establish a harmonized synthesis protocol with centralized quality control (QC). Use inter-laboratory proficiency testing (e.g., round-robin assays) to calibrate analytical methods. Implement traceable documentation (e.g., ISO/IEC 17025) for raw material sourcing and reaction conditions. Share representative NMR/HPLC-MS spectra in supplementary data to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.